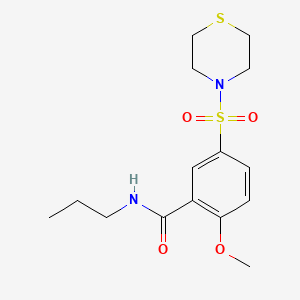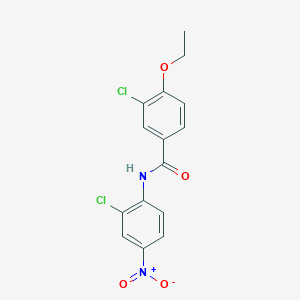![molecular formula C17H20O3 B5123834 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5123834.png)
1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological processes.
Wirkmechanismus
1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 selectively binds to and blocks beta-2 adrenergic receptors. Beta-2 adrenergic receptors are G protein-coupled receptors that are activated by adrenaline and noradrenaline. Activation of these receptors leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which leads to various downstream effects.
Biochemical and Physiological Effects:
By blocking beta-2 adrenergic receptors, this compound 118,551 inhibits the effects of adrenaline and noradrenaline on these receptors. This leads to a decrease in cAMP production and PKA activation. The physiological effects of beta-2 adrenergic receptor blockade depend on the tissue and cell type. In the heart, beta-2 adrenergic receptor blockade leads to a decrease in heart rate and contractility. In the airways, beta-2 adrenergic receptor blockade leads to bronchoconstriction. In adipose tissue, beta-2 adrenergic receptor blockade leads to a decrease in lipolysis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 in lab experiments is its high selectivity for beta-2 adrenergic receptors. This allows researchers to specifically study the effects of beta-2 adrenergic receptor activation or blockade without interfering with other signaling pathways. However, one limitation of using this compound 118,551 is its relatively low potency. This means that high concentrations of the compound may be required to achieve complete beta-2 adrenergic receptor blockade.
Zukünftige Richtungen
There are several future directions for research on 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551. One direction is to investigate the role of beta-2 adrenergic receptors in cancer progression and metastasis using this compound 118,551. Another direction is to study the effects of beta-2 adrenergic receptor blockade on glucose metabolism and insulin sensitivity in humans. Additionally, future research could investigate the use of this compound 118,551 as a potential therapeutic agent for various diseases, such as asthma and heart failure.
Conclusion:
In conclusion, this compound 118,551 is a selective beta-2 adrenergic receptor antagonist that is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological processes. Its mechanism of action involves the selective blockade of beta-2 adrenergic receptors, leading to a decrease in cAMP production and PKA activation. While this compound 118,551 has advantages and limitations for lab experiments, it has several potential future directions for research, including investigating its role in cancer progression and metastasis and its potential therapeutic use for various diseases.
Synthesemethoden
The synthesis of 1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 involves several steps. First, 3-(4-methylphenoxy)propylamine is reacted with 1-methoxy-2,4-dinitrobenzene to form the corresponding nitro compound. This is then reduced to the amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-(2-chloroethoxy)ethanol to form this compound 118,551.
Wissenschaftliche Forschungsanwendungen
1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene 118,551 is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological processes. It has been used to study the effects of beta-2 adrenergic receptor activation on cardiac function, airway smooth muscle relaxation, and glucose metabolism. It has also been used to investigate the role of beta-2 adrenergic receptors in cancer progression and metastasis.
Eigenschaften
IUPAC Name |
1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-14-8-10-15(11-9-14)19-12-5-13-20-17-7-4-3-6-16(17)18-2/h3-4,6-11H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIVYTGKSGDDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123760.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5123770.png)
![1-(4-fluorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123771.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]hexanohydrazide](/img/structure/B5123774.png)
![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5123782.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5123803.png)
![ethyl 1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5123805.png)
![2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5123814.png)

![3-chloro-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5123851.png)
![3-chloro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5123852.png)
![8-[2-(4-bromophenoxy)ethoxy]quinoline](/img/structure/B5123854.png)